molecular formula C11H16ClN B7808854 [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine

[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine

Cat. No.: B7808854
M. Wt: 197.70 g/mol
InChI Key: IDEIRJKKEKDZEH-UHFFFAOYSA-N
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Description

[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine: is an organic compound that belongs to the class of phenethylamines This compound features a phenyl ring substituted with a chlorine atom at the third position and an ethyl group attached to an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine typically involves the alkylation of 3-chlorophenylacetonitrile with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceutical and agrochemical research.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacologically active compound. It is investigated for its effects on the central nervous system and its potential use in treating neurological disorders.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

    Phenethylamine: A parent compound with a similar structure but lacking the chlorine substitution.

    3-Chlorophenethylamine: Similar structure with a chlorine atom at the third position but without the isopropylamine group.

    N-Isopropyl-3-chlorophenethylamine: A closely related compound with similar functional groups.

Uniqueness: [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is unique due to the presence of both the chlorine substitution on the phenyl ring and the isopropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEIRJKKEKDZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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